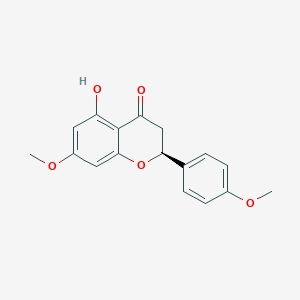

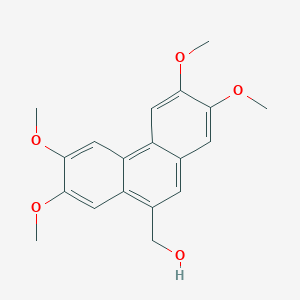

4',7-ジ-O-メチルナリンゲニン

概要

説明

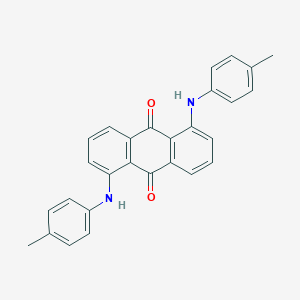

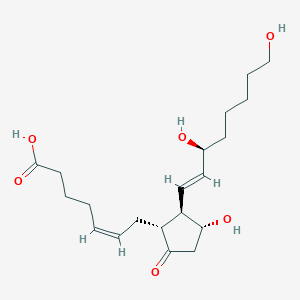

4',7-ジ-O-メチルナリンゲニンは、ニワウルシ(Vitex quinata)など様々な植物に含まれるフラボノイド配糖体です。これは、様々な生物活性で知られる柑橘類フラボノイドであるナリンゲニンの誘導体です。 この化合物は、特にがん治療における潜在的な治療特性によって注目を集めています .

2. 製法

合成経路と反応条件: 4',7-ジ-O-メチルナリンゲニンは、ナリンゲニンのメチル化によって合成することができます。このプロセスは、通常、炭酸カリウムなどの塩基の存在下で、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します。 反応は、所望の生成物を得るために還流条件下で行われます .

工業的生産方法: 4',7-ジ-O-メチルナリンゲニンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最大化するように反応条件を最適化することを含みます。 カラムクロマトグラフィーなどの高度な技術が精製に使用されます .

科学的研究の応用

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Investigated for its role in modulating biological pathways.

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

生化学分析

Biochemical Properties

4’,7-Di-O-methylnaringenin has been reported to interact with several key proteins and enzymes in biochemical reactions. One of the most significant interactions is with the protein MDM2, a major regulator of the p53 signaling pathway . In a dose- and time-dependent manner, 4’,7-Di-O-methylnaringenin effectively downregulates the MDM2 protein expression at the protein translation level .

Cellular Effects

The effects of 4’,7-Di-O-methylnaringenin on cellular processes are profound. It has been observed to decrease the survival of HCT-116 cells by inducing apoptosis and causing G2/M phase arrest . This suggests that 4’,7-Di-O-methylnaringenin influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4’,7-Di-O-methylnaringenin involves its interaction with the p53 signaling pathway. It activates the p53 signal pathway, dependent on p53 wild type status . This activation is achieved through the downregulation of MDM2, a negative regulator of the p53 pathway .

Metabolic Pathways

Given its impact on the p53 signaling pathway, it is likely that it interacts with enzymes and cofactors involved in this pathway .

準備方法

Synthetic Routes and Reaction Conditions: 4’,7-Di-O-methylnaringenin can be synthesized through the methylation of naringenin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of 4’,7-Di-O-methylnaringenin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as column chromatography are employed for purification .

化学反応の分析

反応の種類: 4',7-ジ-O-メチルナリンゲニンは、以下のものを含む様々な化学反応を起こします。

酸化: 対応するキノンを形成するために酸化することができます。

還元: 還元反応は、それをジヒドロ誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: アルキル化生成物.

4. 科学研究への応用

化学: 他のフラボノイド誘導体の合成における前駆体として使用されます。

生物学: 生物学的経路の調節における役割について調査されています。

医学: p53シグナル伝達経路を活性化し、MDM2をダウンレギュレートすることにより、がん細胞のアポトーシスと細胞周期停止を引き起こす抗がん特性を示します.

作用機序

この化合物は、主にp53シグナル伝達経路の活性化を通じてその効果を発揮します。それは、p53の負の調節因子であるMDM2をダウンレギュレートし、それによってp53を安定化して活性化します。これにより、がん細胞でアポトーシスと細胞周期停止が誘導されます。 分子標的はMDM2とp53であり、関与する経路は細胞生存とアポトーシスに関連しています .

類似の化合物:

ナリンゲニン: 幅広い生物活性で知られる親化合物。

ヘスペレチン: 同様の抗がん特性を持つ別の柑橘類フラボノイド。

アピゲニン: 抗炎症作用と抗がん作用を持つフラボノイド.

ユニークさ: 4',7-ジ-O-メチルナリンゲニンは、その特定のメチル化パターンによりユニークであり、これは親化合物であるナリンゲニンと比較して生物活性と安定性を高めます。 MDM2を特異的にダウンレギュレートしてp53経路を活性化できるため、標的とするがん治療の有望な候補となります .

類似化合物との比較

Naringenin: The parent compound, known for its broad spectrum of biological activities.

Hesperetin: Another citrus flavonoid with similar anticancer properties.

Apigenin: A flavonoid with anti-inflammatory and anticancer effects.

Uniqueness: 4’,7-Di-O-methylnaringenin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its parent compound, naringenin. Its ability to specifically down-regulate MDM2 and activate the p53 pathway makes it a promising candidate for targeted cancer therapy .

特性

IUPAC Name |

(2S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-8,15,18H,9H2,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEXCBVNKRHAMX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555158 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-96-2 | |

| Record name | (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29424-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',7-Di-O-methylnaringenin (DMNG) contribute to improved sleep quality?

A1: Research suggests that DMNG, along with another flavonoid-like compound called 2'-O-methylisoliquiritigenin (MIL), may be responsible for the sleep-promoting effects of peanut stem and leaf extract. Studies in mice have shown that administration of DMNG increases the duration of total sleep, slow-wave sleep (SWS), and rapid eye movement sleep (REMS) []. This effect is likely mediated by DMNG's ability to reduce neuronal excitability.

Q2: What is the mechanism by which DMNG affects neuronal excitability?

A2: In vitro studies using mouse cortical neurons have demonstrated that DMNG can acutely reduce voltage-gated sodium and potassium currents []. This inhibition of ion channel activity directly translates to a suppression of the neurons' ability to fire action potentials, effectively decreasing their excitability. Further investigation using RNA sequencing and molecular docking simulations suggests that DMNG might achieve this effect by binding to Nav1.2, a specific subtype of voltage-gated sodium channel []. This interaction could be a key mechanism by which DMNG modulates neuronal activity and ultimately promotes sleep.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

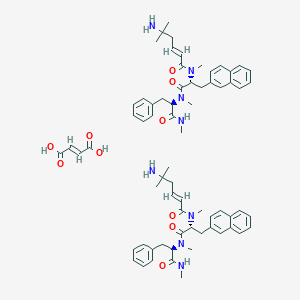

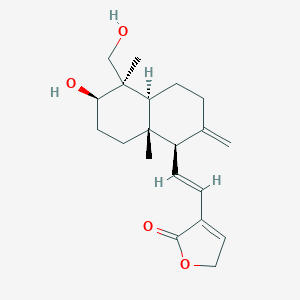

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)

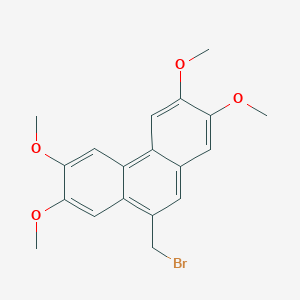

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)